Solubility Profile of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol in Polar Aprotic Solvents
Solubility Profile of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol in Polar Aprotic Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol, a compound of significant interest in pharmaceutical development. Given the absence of extensive public data, this document establishes a predictive solubility framework based on first-principles analysis of its molecular structure. We dissect the contributions of the cyclohexanol, secondary amine, and substituted phenyl moieties to its overall physicochemical properties. The core of this guide is a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic solubility using the gold-standard isothermal shake-flask method. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter for process chemistry, formulation development, and preclinical studies.
Introduction: The Criticality of Solubility
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is a complex organic molecule whose structure suggests its potential as a key intermediate or active pharmaceutical ingredient (API). In drug development, solubility is a master variable that dictates a compound's behavior from initial synthesis to its ultimate bioavailability. Poor solubility can create significant hurdles in reaction scale-up, purification, formulation, and achieving therapeutic concentrations in vivo.
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF)—are ubiquitous in pharmaceutical sciences. They are used extensively as reaction media, in high-throughput screening, and for preparing stock solutions for biological assays.[1] Therefore, a quantitative understanding of the solubility of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol in these solvents is not merely academic; it is a fundamental prerequisite for its successful development. This guide provides the theoretical underpinnings and a practical, robust methodology to establish this critical solubility profile.
Molecular Structure and Predicted Solubility Behavior
The solubility of a molecule is governed by the principle of "like dissolves like," which is a macroscopic reflection of the underlying intermolecular forces.[2][3] A detailed analysis of the target molecule's structure allows for a strong, predictive hypothesis of its behavior.
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Cyclohexanol Ring: The (1R,4R)-trans configuration of the cyclohexanol backbone provides a largely nonpolar, aliphatic scaffold. However, the axial hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, imparting significant polarity.
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Secondary Amine Linker: The amine (-NH-) group is also a hydrogen bond donor and acceptor, further contributing to the molecule's polarity and ability to interact with polar solvents.
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3-Fluoro-2-nitrophenyl Group: This aromatic moiety introduces complex electronic features.
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The nitro group (–NO2) is a strong electron-withdrawing group, creating a significant dipole moment on the phenyl ring. This enhances interactions with polar solvents.[4]
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The fluoro group (–F) is the most electronegative element, and its presence further increases the polarity of the C-F bond. While the fluorine atom is a weak hydrogen bond acceptor, its primary role here is modulating the electronic properties and steric profile of the ring.[5][6]
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Overall Prediction: The molecule presents a dichotomous character. It possesses a nonpolar hydrocarbon framework, but this is heavily decorated with multiple polar functional groups capable of strong dipole-dipole interactions and hydrogen bonding (-OH, -NH, -NO2). Therefore, (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is predicted to be soluble in polar solvents. In polar aprotic solvents, which are strong hydrogen bond acceptors (e.g., DMSO, DMF), the primary solvation mechanism will involve the solvent accepting hydrogen bonds from the molecule's -OH and -NH groups, alongside strong dipole-dipole interactions with the nitro- and fluoro-substituted phenyl ring.[7]
Figure 1: Predicted intermolecular interactions driving solubility in polar aprotic solvents.
Authoritative Protocol: Isothermal Shake-Flask Solubility Determination
This section details a self-validating protocol for determining the thermodynamic equilibrium solubility of the target compound. The causality behind each step is explained to ensure scientific rigor.
Principle: The shake-flask method is the gold standard for measuring thermodynamic solubility.[1] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent at a constant temperature for a sufficient duration to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Workflow Overview:
Figure 2: Experimental workflow for shake-flask solubility determination.
Materials and Equipment
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(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol (solid, purity >98%)
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Polar Aprotic Solvents: DMSO, DMF, Acetonitrile, THF (HPLC grade or higher)
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Analytical balance (4-decimal place)
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Glass vials with screw caps (e.g., 4 mL)
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Orbital shaker or rotator with temperature control
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Benchtop centrifuge
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Calibrated pipettes
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Volumetric flasks
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Appropriate HPLC column (e.g., C18)
Step-by-Step Methodology
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Preparation of Solutions (n=3 for each solvent):
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Add an excess amount of the solid compound (e.g., ~10-20 mg) to a pre-weighed 4 mL glass vial. The key is to ensure solid remains undissolved at equilibrium, visually confirming saturation.
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Record the exact weight of the added solid.
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Pipette a precise volume (e.g., 2.0 mL) of the chosen polar aprotic solvent into the vial.
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Securely cap the vial.
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Equilibration:
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Causality: Achieving a true thermodynamic equilibrium is the most critical step. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
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Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation speed.
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Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that the concentration is no longer changing, thereby validating that equilibrium has been reached.
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Phase Separation:
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Causality: Undissolved solid particles in the sample will falsely elevate the measured concentration. Centrifugation is a reliable method to separate the solid and liquid phases without temperature fluctuations that could be caused by filtration setups.
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After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
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Sampling and Dilution:
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Immediately after centrifugation, carefully open the vial and withdraw a precise aliquot (e.g., 100 µL) from the middle of the clear supernatant, avoiding contact with the solid pellet at the bottom or the liquid surface.
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Dispense the aliquot into a volumetric flask (e.g., 10 mL) and dilute to volume with the HPLC mobile phase. This large dilution factor is often necessary, especially for highly soluble compounds in solvents like DMSO, to bring the concentration into the linear range of the HPLC calibration curve. Record the dilution factor.
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Quantification via HPLC:
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Causality: HPLC with UV detection provides a robust, specific, and sensitive method for quantifying the concentration of the dissolved analyte.
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Prepare a multi-point calibration curve (e.g., 1-100 µg/mL) of the compound in the mobile phase. The curve must demonstrate linearity with an R² value > 0.999.
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Inject the diluted samples onto the HPLC system.
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Determine the concentration of the diluted sample by interpolating its peak area against the calibration curve.
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Data Calculation and Reporting:
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Calculate the original solubility in the solvent using the following equation:
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Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
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-
Average the results from the triplicate experiments for each solvent.
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Data Presentation
All quantitative data should be summarized in a clear, structured table. This allows for easy comparison of the compound's solubility across the tested solvent spectrum.
Table 1: Solubility of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | 36.7 | Experimental Value | Calculated Value | |
| Acetonitrile (ACN) | 37.5 | Experimental Value | Calculated Value | |
| Tetrahydrofuran (THF) | 7.6 | Experimental Value | Calculated Value |
Note: Dielectric constants are representative values and can vary slightly with temperature.
Conclusion
The solubility of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol in polar aprotic solvents is a critical parameter for its advancement in the drug development pipeline. Based on a structural analysis, the compound is predicted to exhibit good solubility in solvents like DMSO and DMF due to its multiple polar functional groups capable of engaging in strong intermolecular interactions. This guide provides a robust, first-principles-driven experimental protocol for the accurate and reproducible determination of its thermodynamic solubility. The implementation of this methodology will yield reliable data essential for informed decision-making in process chemistry, formulation, and early-stage pharmaceutical research.
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